molecular formula C23H22N2O4 B4159814 N-{[2-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}tryptophan

N-{[2-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}tryptophan

Cat. No.: B4159814
M. Wt: 390.4 g/mol
InChI Key: DECVGYJDVSFOTN-UHFFFAOYSA-N
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Description

N-{[2-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}tryptophan is a complex organic compound that features a tryptophan moiety linked to a phenyl ring substituted with a hydroxy-methylbutynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}tryptophan typically involves multiple steps. One common approach is to start with the preparation of the hydroxy-methylbutynyl phenyl derivative. This can be achieved through a series of reactions including alkylation, hydroxylation, and coupling reactions. The final step involves the coupling of this derivative with tryptophan using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}tryptophan can undergo various types of chemical reactions including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts like palladium on carbon.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.

    Substitution: Electrophiles such as bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an alkene or alkane derivative.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[2-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}tryptophan involves its interaction with specific molecular targets and pathways. Due to its structural similarity to tryptophan, it may interact with tryptophan-related enzymes and receptors, potentially modulating their activity. This could affect various biological processes such as neurotransmitter synthesis and immune response .

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}alanine
  • N-{[2-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}glycine
  • N-{[2-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}phenylalanine

Uniqueness

N-{[2-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}tryptophan is unique due to the presence of both the tryptophan moiety and the hydroxy-methylbutynyl phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[[2-(3-hydroxy-3-methylbut-1-ynyl)benzoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-23(2,29)12-11-15-7-3-4-9-18(15)21(26)25-20(22(27)28)13-16-14-24-19-10-6-5-8-17(16)19/h3-10,14,20,24,29H,13H2,1-2H3,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECVGYJDVSFOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=CC=C1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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